![molecular formula C7H4Cl2N2O B15221523 4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of chlorine atoms at positions 4 and 7 on the benzimidazole ring enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the benzimidazole ring.
Chlorination: The benzimidazole intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
化学反应分析
Types of Reactions
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4,7-diamino-1H-benzo[d]imidazol-2(3H)-one, while oxidation can produce this compound N-oxide.
科学研究应用
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent. The compound’s ability to inhibit specific enzymes or proteins makes it a candidate for drug development.
Biological Research: It is used as a probe to study biological pathways and molecular interactions. Its derivatives can be labeled with fluorescent or radioactive tags for imaging and diagnostic purposes.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Agriculture: It is investigated for its potential as a pesticide or herbicide, targeting specific pests or weeds without harming crops.
作用机制
The mechanism of action of 4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and specificity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The compound can also modulate signaling pathways by binding to receptors or ion channels, affecting cellular processes.
相似化合物的比较
Similar Compounds
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol
- 4,7-Dichloro-1H-benzo[d]imidazole
- 4,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoate
Uniqueness
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
属性
分子式 |
C7H4Cl2N2O |
|---|---|
分子量 |
203.02 g/mol |
IUPAC 名称 |
4,7-dichloro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
InChI 键 |
JBTZUQXKSWSTNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1Cl)NC(=O)N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine](/img/structure/B15221450.png)
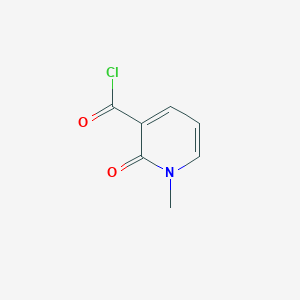

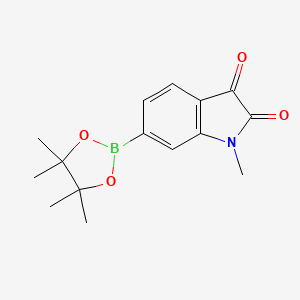
![10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B15221472.png)
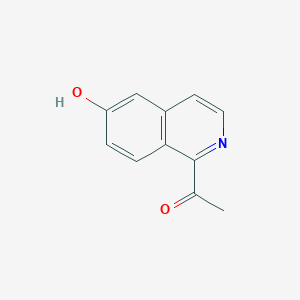
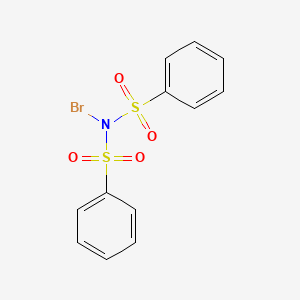
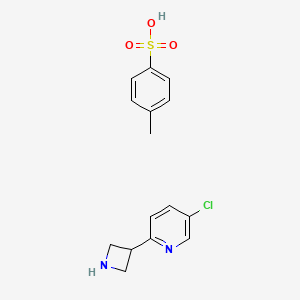
![rel-5-(2-Ethoxy-5-(((3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15221508.png)


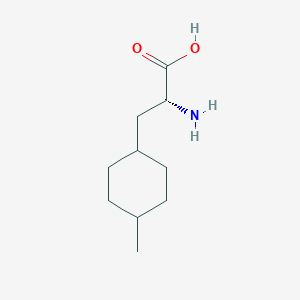
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
